Kuromanine

Catalog No.
S523611
CAS No.
7084-24-4
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuromanine

CAS Number

7084-24-4

Product Name

Kuromanine

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H

InChI Key

YTMNONATNXDQJF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Solubility

Soluble in DMSO.

Synonyms

cyanidin 3-O-beta-D-glucoside, cyanidin 3-O-glucoside, cyanidin-3,5-diglucoside, cyanidin-3-glucoside, cyanidin-3-O-beta-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Cyanidin 3-O-glucoside is 486.09289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Activity

C3G possesses strong antioxidant properties due to its chemical structure. The anthocyanidin core structure allows C3G to scavenge free radicals and prevent oxidative stress in cells []. This antioxidant activity is believed to contribute to the potential health benefits of C3G, such as reducing the risk of chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Studies suggest that C3G may have anti-inflammatory properties. In vitro and in vivo research has shown that C3G can modulate inflammatory pathways, potentially reducing inflammation and its associated health problems [].

Neuroprotective Potential

Recent research has investigated the neuroprotective potential of C3G. Studies using Alzheimer's disease models have shown that C3G may improve cognitive function and protect brain cells []. C3G's mechanism of action in neuroprotection is still under investigation, but it may involve reducing amyloid plaque formation and improving autophagy, a cellular process for cleaning up waste products.

Kuromanine, also known as cyanidin 3-glucoside chloride, is a naturally occurring anthocyanin pigment found in various plants, particularly in berries and other fruits. It belongs to the flavonoid class of compounds and is recognized for its vibrant red to purple coloration. The compound has gained attention due to its potential health benefits, including antioxidant and anti-inflammatory properties.

C3G's mechanism of action in biological systems is still under investigation. Here are some proposed mechanisms:

  • Antioxidant activity: C3G's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-inflammatory effects: C3G may modulate inflammatory pathways by interacting with signaling molecules [].
  • Neuroprotection: Studies suggest C3G might improve cognitive function and protect brain cells in neurodegenerative diseases [].
, particularly involving oxidation and reduction processes. It can be oxidized to form different colored derivatives, which may affect its stability and biological activity. The reduction of kuromanine has been studied in various contexts, revealing its behavior in multiequilibrium systems, especially in acidic conditions where it interacts with other compounds like caffeine as a copigment .

Kuromanine exhibits a range of biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress .
  • Anti-inflammatory Effects: Kuromanine has shown potential in modulating inflammatory pathways, which may help in managing chronic inflammatory diseases .
  • Antimicrobial Activity: Studies suggest that kuromanine possesses antimicrobial properties against various pathogens .

The synthesis of kuromanine can be achieved through several methods:

  • Extraction from Natural Sources: Kuromanine can be isolated from plant materials such as berries and other fruits through solvent extraction techniques.
  • Chemical Synthesis: Laboratory methods include the chemical modification of simpler anthocyanins or flavonoids to yield kuromanine.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce kuromanine in a controlled environment is also an emerging method.

Kuromanine has several applications:

  • Food Industry: Used as a natural colorant due to its vibrant hue and antioxidant properties.
  • Pharmaceuticals: Investigated for use in dietary supplements aimed at improving health through its antioxidant and anti-inflammatory effects.
  • Cosmetics: Incorporated into skincare products for its protective properties against skin aging and damage.

Kuromanine shares similarities with other anthocyanins but stands out due to its specific structural features and biological activities. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Cyanidin 3-glucosideAnthocyaninFound widely in fruits; strong antioxidant
DelphinidinAnthocyaninExhibits distinct color properties; anti-cancer
PelargonidinAnthocyaninKnown for bright red color; lower antioxidant activity
MalvidinAnthocyaninHigher stability; used extensively in wine

Kuromanine's unique combination of antioxidant capacity and potential health benefits distinguishes it from these similar compounds, making it a subject of interest for further research.

Endogenous Biosynthetic Routes in Plant Systems

Phenylpropanoid Pathway Integration

Kuromanine originates from the general phenylpropanoid cascade, which converts the amino acid phenylalanine into a spectrum of flavonoid scaffolds [3]. Phenylalanine ammonia-lyase removes the amino group from phenylalanine, yielding cinnamic acid [3]. Cinnamic acid four-hydroxylase adds a hydroxyl group to form p-coumaric acid, after which four-coumarate-CoA ligase activates the acid as p-coumaroyl-coenzyme A [3] [4]. Chalcone synthase then performs three sequential condensations between one molecule of p-coumaroyl-coenzyme A and three malonyl-coenzyme A molecules, generating naringenin chalcone [5]. Chalcone isomerase closes the C ring stereospecifically, producing naringenin [3]. Naringenin is hydroxylated at the C-3 position by flavanone three-hydroxylase to yield dihydrokaempferol; a second hydroxylation on the B ring by flavonoid three-prime-hydroxylase yields dihydroquercetin, the immediate dihydroflavonol precursor used for Kuromanine synthesis [3].

Dihydroflavonol four-reductase trans-reduces the C-4 carbonyl of dihydroquercetin to produce leucoanthocyanidin [6]. Anthocyanidin synthase, an iron–ascorbate dependent oxidase, then introduces a double bond between C-2 and C-3 and simultaneously removes the C-4 hydroxyl, forming the flavylium anthocyanidin cyanidin [7]. Finally, UDP-glucose:flavonoid three-O-glucosyltransferase attaches a β-D-glucopyranose at the C-3 hydroxyl of cyanidin, stabilizing the otherwise labile aglycone and yielding Kuromanine [8].

Enzymatic Catalysis Mechanisms

Detailed kinetic studies underline three catalytic checkpoints that collectively throttle Kuromanine flux:

  • Chalcone synthase k_cat rises two- to fifteen-fold when complexed with a non-catalytic chalcone isomerase-like protein that aligns p-coumaroyl-coenzyme A in the active site, while the Michaelis–Menten constants for both p-coumaroyl-coenzyme A and malonyl-coenzyme A increase modestly, suggesting enhanced throughput within metabolons [9].
  • Camellia sinensis dihydroflavonol four-reductase isoforms display substrate preferences that shape pigment composition. The isoenzyme CsDFRa (full name camellia sinensis dihydroflavonol four-reductase a) exhibits a Michaelis–Menten constant of 22 micromolar for dihydroquercetin and a catalytic efficiency of 78,000 liter per mole per second, whereas isoform CsDFRb1 shows negligible activity without site-directed restoration of residue serine-117 [6].
  • Arabidopsis thaliana anthocyanin three-O-glucoside two-prime-O-xylosyltransferase (gene code UGT79B1) is highly selective for cyanidin three-O-glucoside and requires UDP-xylose as the sugar donor, but not UDP-glucose, underscoring the importance of donor specificity for branch-point modifications [10].

Table 1 collates representative kinetic parameters that have been experimentally measured for the core Kuromanine enzymes.

Enzyme (full name)Plant sourceSubstrateMichaelis–Menten constantk_catReference
Chalcone synthasePetunia × hybridap-Coumaroyl-CoA7.4 micromolar [9]2.3 s⁻¹ without scaffold; 28 s⁻¹ with scaffold [9]29
Dihydroflavonol four-reductase aCamellia sinensisDihydroquercetin22 micromolar [6]78,000 L mol⁻¹ s⁻¹ [6]23
Anthocyanidin synthaseGerbera hybridaLeucocyanidin30 micromolar (iron-dependent) [7]5.1 s⁻¹ [7]31
UDP-glucose:flavonoid three-O-glucosyltransferaseVitis viniferaCyanidin15 micromolar [8]4.8 s⁻¹ [8]28
Anthocyanin three-O-glucoside two-prime-O-xylosyltransferaseArabidopsis thalianaCyanidin three-O-glucoside11 micromolar [10]3.6 s⁻¹ [10]21

Genetic Regulation of Anthocyanin Production

Transcriptional control of Kuromanine concentration depends on a conserved hierarchical network. At the core sits a tri-partite complex of R two R three myeloblastosis transcription factors, basic helix-loop-helix proteins, and WD forty repeat cofactors, collectively termed the MBW complex [11] [3]. Over-expression of rose myeloblastosis factor one in Rosa chinensis petals up-regulates dihydroflavonol four-reductase and UDP-glucose:flavonoid three-O-glucosyltransferase, doubling Kuromanine content within twenty-four hours after induction [11]. Conversely, small R three myeloblastosis repressors such as AtMYBL two in Arabidopsis thaliana competitively occupy the promoter regions of late biosynthetic genes, suppressing Kuromanine accumulation under nitrogen sufficiency conditions [3]. Epigenetic inputs add another regulatory layer: trimethylation of lysine four on histone H three correlates positively with UDP-glucose:flavonoid three-O-glucosyltransferase expression, whereas occupancy by the histone variant H two A.Z exerts an opposite effect [3].

Recent multi-omics profiling in Ribes rubrum fruit revealed that higher Kuromanine levels in red currant correlate with elevated messenger RNA abundance of chalcone synthase and flavonoid three-prime-hydroxylase, while black currant preferentially channels flux into delphinidin derivatives through dihydroflavonol four-reductase up-regulation [12]. Weighted gene co-expression network analysis identified eleven candidate regulators, including three myeloblastosis proteins, supporting the concept that specific combinations of transcription factors fine-tune pigment partitioning in each cultivar [12].

Beyond nuclear transcription factors, localized organization of the synthetic machinery influences final titre. Proximity labeling experiments using the cytochrome P four hundred seventy three isoform CYP73A four one two as bait uncovered physical interactions with dihydroflavonol synthase, anthocyanidin methyltransferase, and a glutathione-dependent transporter, suggesting that endoplasmic reticulum metabolons recruit upstream phenylpropanoid enzymes and downstream decorating enzymes into a spatially ordered assembly line [4].

Synthetic Biology Approaches

Recombinant Escherichia coli Expression Systems

Escherichia coli, with its well-characterized genetics and rapid growth, has become the platform of choice for microbial Kuromanine production. Early reconstructions introduced anthocyanidin synthase from Gerbera hybrida and maize UDP-glucose:flavonoid three-O-glucosyltransferase into strain BL twenty-one, achieving 42 milligrams per liter of Kuromanine from supplemented catechin [13]. Systematic pathway balancing subsequently improved titres:

  • Integration of a bicistronic operon co-expressing anthocyanidin synthase and glycosyltransferase under T seven control minimized translational imbalance, raising titre to 110 milligrams per liter [13].
  • Over-expression of phosphoglucomutase, uridyltransferase, cytidine monophosphate kinase, and nucleoside diphosphate kinase boosted uridine-diphosphate glucose supply, eliminating a rate-limiting precursor and raising titre to 120 milligrams per liter [14].
  • Identification of the YadH efflux pump and deletion of the TolC multidrug transporter alleviated product inhibition, contributing an incremental 15 percent increase [13].
  • Fine-tuning medium pH to 6.5, switching the carbon source from glucose to glycerol, and inducing at late exponential phase yielded 350 milligrams per liter, currently the highest reported Kuromanine concentration in Escherichia coli [13].

Table 2 summarizes the quantitative impact of each engineering intervention.

StrategyGenetic or process modificationKuromanine titreReference
Baseline reconstructionAnthocyanidin synthase + glucosyltransferase plasmid42 mg L⁻¹ [13]13
Bicistronic operon designCoordinated translation of both enzymes110 mg L⁻¹ [13]13
UDP-glucose pathway amplificationphosphoglucomutase + uridyltransferase cluster120 mg L⁻¹ [14]20
Transport engineeringOver-express YadH, delete TolC138 mg L⁻¹ [13]13
Process optimizationGlycerol feed, pH 6.5, late induction350 mg L⁻¹ [13]13

Metabolic Engineering Strategies

Beyond Escherichia coli, Saccharomyces cerevisiae offers a eukaryotic context that facilitates post-translational processing of plant cytochromes. A modular pathway inserting apple anthocyanidin synthase, dihydroflavonol four-reductase from maize, and strawberry glucosyltransferase into the GAL eighty locus produced 25 milligrams per liter of Kuromanine from dihydroquercetin and 2.3 milligrams per liter of delphinidin three-glucoside, demonstrating effective aglycone stabilization in yeast vacuoles [15]. Ongoing yeast work exploits peroxisomal targeting peptides to sequester anthocyanidin synthase, thereby shielding the iron-dependent oxidase from reductive cytosolic conditions and raising Kuromanine yields by thirty-five percent relative to cytosolic expression [15].

In planta synthetic metabolic engineering has focused on redirecting flux within cereal grains. Golden Rice prototypes supplemented with petunia dihydroflavonol four-reductase and Arabidopsis UDP-glucose:flavonoid three-O-glucosyltransferase accumulate 2.1 milligrams per gram dry weight of Kuromanine in the bran layer without impairing agronomic traits, validating the learn-reconstruct-test cycle advocated for micronutrient biofortification [16].

Higher-order pathway rewiring has recently leveraged CRISPR–Cas mediated transcriptional activation. In Nicotiana benthamiana, co-expression of deactivated Cas nine fused to a VP sixteen activation domain with guide RNAs targeting native chalcone synthase, dihydroflavonol four-reductase, and UDP-glucose:flavonoid three-O-glucosyltransferase promoters boosted endogenous Kuromanine accumulation by four hundred percent while leaving competing flavonol production unchanged [17]. Such programmable regulation circumvents the metabolic burden of heterologous gene insertion and instead exploits silent capacity in the native genome.

The transport and storage of synthesized Kuromanine pose additional design challenges. Tonoplast localized multidrug and toxin extrusion family transporters and ATP-binding cassette transporters transfer glycosylated anthocyanins across the vacuolar membrane, often in concert with glutathione‐S-transferase chaperones [18]. Ectopic expression of petunia multidrug and toxin extrusion two in Arabidopsis thaliana suspension cells increased intracellular Kuromanine partitioning into vacuolar inclusions by sixty percent and reduced extracellular leakage, highlighting transport optimization as a future leverage point [18].

Concluding Remarks

Although the phenylpropanoid roadmap leading to Kuromanine has been dissected in impressive molecular detail, recent proximity labeling and transcriptional atlas studies reveal that biosynthesis is embedded within dynamic protein assemblies and chromatin landscapes, rather than existing as a simple linear cascade [4] [12]. Microbial cell factories now rival minor-colored maize cultivars in production titre, and iterative genetic, enzymatic, and process refinements continue to narrow the gap toward industrial viability [13] [15]. Looking ahead, integration of machine-learning guided promoter libraries with real-time metabolite sensors could further compress the design-build-test cycle, delivering stable, high-purity Kuromanine for food coloring and nutraceutical applications without the land footprint of traditional agriculture.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

484.0772392 g/mol

Monoisotopic Mass

484.0772392 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8X15R84UEM

Other CAS

7084-24-4

Wikipedia

Chrysanthemin

Dates

Modify: 2023-08-15
1: Soto-Rojo R, Baldenebro-López J, Flores-Holguín N, Glossman-Mitnik D. Comparison of several protocols for the computational prediction of the maximum absorption wavelength of chrysanthemin. J Mol Model. 2014 Aug;20(8):2378. doi: 10.1007/s00894-014-2378-2. Epub 2014 Jul 25. PubMed PMID: 25060149.

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